molecular formula C26H34N4 B5072101 1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine

1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine

Cat. No.: B5072101
M. Wt: 402.6 g/mol
InChI Key: UZPNCHGTNHRMNL-UHFFFAOYSA-N
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Description

1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine is a complex organic compound characterized by its unique structure, which includes two isoquinoline moieties connected by a hydrazine linkage

Properties

IUPAC Name

1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4/c1-15-9-19-13-25(5,6)27-23(21(19)11-17(15)3)29-30-24-22-12-18(4)16(2)10-20(22)14-26(7,8)28-24/h9-12H,13-14H2,1-8H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPNCHGTNHRMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)NNC3=NC(CC4=C3C=C(C(=C4)C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine typically involves the reaction of 3,3,6,7-tetramethyl-4H-isoquinoline with hydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to enhance the yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as platinum on carbon (Pt/C) can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms in the hydrazine linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce hydrazine derivatives with altered functional groups.

Scientific Research Applications

1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including conductive polymers and organic electronic devices.

Mechanism of Action

The mechanism of action of 1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its interaction with certain enzymes may inhibit their activity, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,2′-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Used as a UV filter in sunscreens and photo-luminescent dyes.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in borylation reactions and as a reagent in organic synthesis.

    N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of polymers and as a stabilizer in various applications.

Uniqueness

1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine is unique due to its specific structural features, which confer distinct chemical and biological properties

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